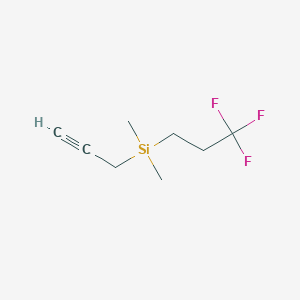
Dimethyl(prop-2-yn-1-yl)(3,3,3-trifluoropropyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(prop-2-yn-1-yl)(3,3,3-trifluoropropyl)silane is an organosilicon compound with the chemical formula C8H11F3Si. This compound is characterized by the presence of a trifluoropropyl group and a prop-2-yn-1-yl group attached to a silicon atom. It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(prop-2-yn-1-yl)(3,3,3-trifluoropropyl)silane typically involves the reaction of dimethylchlorosilane with 3,3,3-trifluoropropylmagnesium bromide, followed by the addition of propargyl bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction conditions usually include a temperature range of -78°C to room temperature and the use of anhydrous solvents like tetrahydrofuran (THF).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl(prop-2-yn-1-yl)(3,3,3-trifluoropropyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to produce reduced silane derivatives.
Substitution: The trifluoropropyl and prop-2-yn-1-yl groups can be substituted with other functional groups using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), ozone (O3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles (e.g., Grignard reagents) and electrophiles (e.g., alkyl halides)
Major Products Formed
Oxidation: Formation of silanol or siloxane derivatives
Reduction: Formation of silane derivatives with reduced functional groups
Substitution: Formation of new organosilicon compounds with different functional groups
Wissenschaftliche Forschungsanwendungen
Dimethyl(prop-2-yn-1-yl)(3,3,3-trifluoropropyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organosilicon compounds and polymers.
Biology: Employed in the development of bioactive molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Dimethyl(prop-2-yn-1-yl)(3,3,3-trifluoropropyl)silane involves its ability to interact with various molecular targets through its functional groups. The trifluoropropyl group imparts hydrophobicity, while the prop-2-yn-1-yl group provides reactivity towards nucleophiles and electrophiles. These interactions can lead to the formation of stable complexes or reactive intermediates, which can then participate in further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethoxy(3,3,3-trifluoropropyl)silane: Another organosilicon compound with a trifluoropropyl group, but with methoxy groups instead of dimethyl and prop-2-yn-1-yl groups.
tert-Butyl(dimethyl)(prop-2-yn-1-yloxy)silane: Contains a tert-butyl group and a prop-2-yn-1-yloxy group attached to silicon.
Uniqueness
Dimethyl(prop-2-yn-1-yl)(3,3,3-trifluoropropyl)silane is unique due to the combination of its trifluoropropyl and prop-2-yn-1-yl groups, which provide a balance of hydrophobicity and reactivity. This makes it particularly useful in applications requiring both stability and reactivity under various conditions.
Eigenschaften
CAS-Nummer |
872689-96-8 |
|---|---|
Molekularformel |
C8H13F3Si |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
dimethyl-prop-2-ynyl-(3,3,3-trifluoropropyl)silane |
InChI |
InChI=1S/C8H13F3Si/c1-4-6-12(2,3)7-5-8(9,10)11/h1H,5-7H2,2-3H3 |
InChI-Schlüssel |
HVPQLBODKHWNNN-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CCC(F)(F)F)CC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


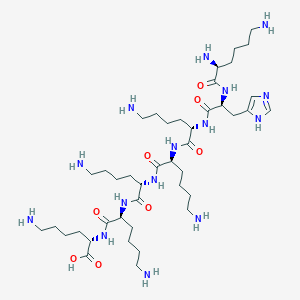
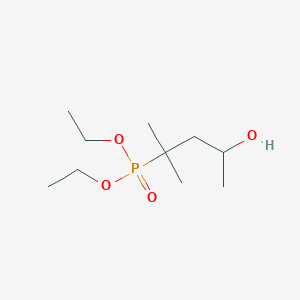
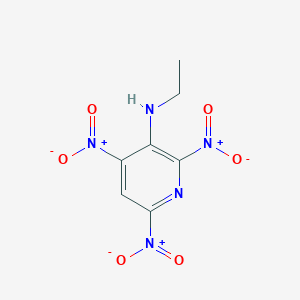

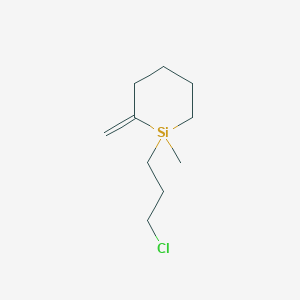
methanone](/img/structure/B14195094.png)

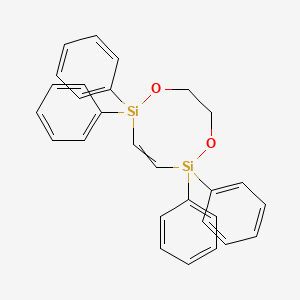
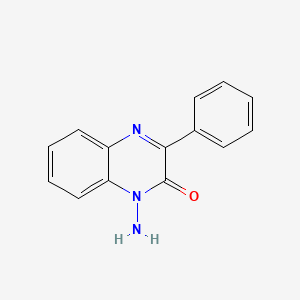
![Benzenecarbothioic acid, 4-cyano-, S-[2-(acetylamino)ethyl] ester](/img/structure/B14195119.png)
phosphane](/img/structure/B14195125.png)
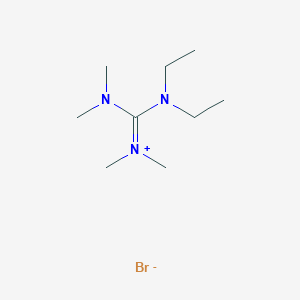
![2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclohex-2-en-1-one](/img/structure/B14195129.png)
![8-Benzyl-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B14195143.png)
